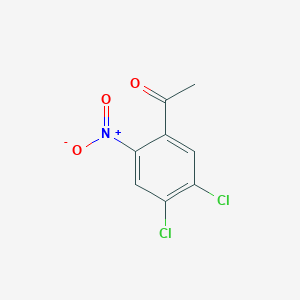

Ethanone,1-(4,5-dichloro-2-nitrophenyl)-

Description

Such compounds are often intermediates in organic synthesis or explored for pharmacological applications due to their electron-withdrawing substituents, which influence electronic distribution and intermolecular interactions .

Structure

2D Structure

Properties

CAS No. |

6635-71-8 |

|---|---|

Molecular Formula |

C8H5Cl2NO3 |

Molecular Weight |

234.03 g/mol |

IUPAC Name |

1-(4,5-dichloro-2-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3 |

InChI Key |

FRVFMCRPKGKETG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

| CAS No. | Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| 18640-60-3 | 1-(5-Chloro-2-nitrophenyl)ethanone | C₈H₆ClNO₃ | 199.59 | 5-Cl, 2-NO₂ |

| 717912-91-9 | 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone | C₉H₈ClNO₃ | 213.62 | 4-Cl, 5-NO₂, 2-CH₃ |

| 6951-70-8 | 1-(2-Amino-4,5-dichlorophenyl)ethanone | C₈H₇Cl₂NO | 204.05 | 4,5-Cl, 2-NH₂ |

| [Hypothetical] | Target: 1-(4,5-Dichloro-2-nitrophenyl)ethanone | C₈H₅Cl₂NO₃ | ~234.04 (estimated) | 4,5-Cl, 2-NO₂ |

Substituent Impact :

- Chlorine vs. Methyl/Amino Groups: The presence of electron-withdrawing chlorine and nitro groups in the target compound likely enhances its electrophilicity compared to analogs with methyl (e.g., 717912-91-9) or amino (e.g., 6951-70-8) substituents. Amino groups, being electron-donating, reduce ring electrophilicity, which may diminish reactivity in substitution reactions .

Physicochemical Properties

Comparative data for select compounds:

The target compound’s additional chlorine atom increases molecular weight and may elevate melting/boiling points due to enhanced van der Waals interactions. Chlorine’s steric bulk could also reduce solubility in polar solvents compared to methyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for preparing Ethanone,1-(4,5-dichloro-2-nitrophenyl)-, and how do reaction conditions influence yield?

Synthesis typically involves sequential halogenation, nitration, and Friedel-Crafts acylation. For example:

- Halogenation : Introduce chlorine substituents via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ under controlled temperature (0–25°C).

- Nitration : Use HNO₃/H₂SO₄ at low temperatures (≤5°C) to avoid over-nitration.

- Acylation : Employ acetyl chloride with Lewis acids (e.g., AlCl₃) in anhydrous conditions. Yield optimization requires strict control of stoichiometry, temperature, and catalyst activity .

Q. How is Ethanone,1-(4,5-dichloro-2-nitrophenyl)- characterized using spectroscopic techniques?

Key methods include:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms acetyl group integration.

- IR : Strong C=O stretch near 1680 cm⁻¹ and NO₂ asymmetric stretches at 1520–1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z 262 (C₈H₅Cl₂NO₃) and fragment peaks (e.g., loss of NO₂ or Cl groups). Cross-validation with computational tools (DFT) enhances structural assignments .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Polar aprotic solvents (e.g., DMSO, DMF) dissolve the compound at elevated temperatures (>80°C). Gradual cooling in ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Monitor solubility via UV-Vis (λmax ~270 nm) to avoid decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the compound's reactivity in nucleophilic aromatic substitution?

The 4,5-dichloro and 2-nitro groups deactivate the benzene ring, directing electrophiles to the para position relative to the acetyl group. Kinetic studies using Hammett plots (σ⁺ constants) reveal that NO₂ exerts greater deactivation than Cl. Reactivity can be modulated by replacing Cl with less electronegative groups (e.g., methyl) .

Q. What strategies resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity (e.g., LD₅₀ values) may arise from impurity profiles or assay variability. Recommended approaches:

- Purity Assessment : Use HPLC-MS (>98% purity threshold).

- Dose-Response Studies : Conduct in vitro (e.g., Ames test) and in vivo (rodent models) assays under standardized OECD guidelines.

- Meta-Analysis : Compare datasets across structural analogs (e.g., dichloro-nitro derivatives) to identify trends .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

Molecular docking (AutoDock Vina) and MD simulations suggest interactions with cytochrome P450 enzymes via H-bonding (NO₂ and Cl groups). Validate predictions with:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Substituent modifications (e.g., replacing NO₂ with CN) alter binding modes .

Q. What degradation pathways occur under UV exposure, and how are intermediates identified?

Photolysis in aqueous media generates reactive intermediates (e.g., nitroso derivatives) via NO₂ reduction. Analytical workflows:

- LC-HRMS : Track degradation products (e.g., m/z 234 for dechlorinated species).

- EPR Spectroscopy : Detect free radicals (e.g., Cl⁻ or NO₂⁻ radicals). Stabilizers like TiO₂ nanoparticles reduce photodegradation rates .

Notes

- Citations reflect methodologies from structurally related compounds due to limited direct data on the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.